molecular formula C20H21FN4O B1202955 4-[2-(3-Fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl]morpholine

4-[2-(3-Fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl]morpholine

Cat. No. B1202955
M. Wt: 352.4 g/mol
InChI Key: LIKGABHWCKZCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl]morpholine is a ring assembly and a member of pyrazoles.

Scientific Research Applications

Synthesis and Biological Activity

  • A series of compounds including variations of the quinazolinone structure have been synthesized, showcasing antipsychotic and anticonvulsant activities, contributing to the understanding of neuroactive substances (Kaur, Saxena, & Kumar, 2010).

Imaging Applications

  • N-(3-chloro-4-fluorophenyl)-7-[11C]methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine, a compound similar in structure, has been synthesized for imaging epidermal growth factor receptor tyrosine kinase with positron emission tomography, demonstrating the potential of quinazolinone derivatives in medical imaging (Holt et al., 2006).

Cytotoxicity and Molecular Docking

  • 5-styryltetrazolo[1,5-c]quinazolines substituted at the 9-position with a 4-fluorophenyl ring, structurally similar to the compound , have been evaluated for cytotoxicity against human breast adenocarcinoma and cervical cancer cells, showcasing the potential of quinazolinone derivatives in cancer research (Mphahlele, Gildenhuys, & Parbhoo, 2017).

Antimicrobial Activity

  • Novel quinazolin-4(3H)-one derivatives have shown significant antimicrobial activity, indicating the potential of quinazolinone compounds in developing new antimicrobial agents (Raval, Desai, & Desai, 2012).

Antiviral Properties

  • Novel 3-sulphonamido-quinazolin-4(3H)-One derivatives have exhibited antiviral activities against respiratory and biodefense viruses, demonstrating the relevance of quinazolinone compounds in antiviral research (Selvam et al., 2007).

properties

Molecular Formula

C20H21FN4O

Molecular Weight

352.4 g/mol

IUPAC Name

4-[2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl]morpholine

InChI

InChI=1S/C20H21FN4O/c21-15-5-3-4-14(12-15)18-13-19-22-17-7-2-1-6-16(17)20(25(19)23-18)24-8-10-26-11-9-24/h3-5,12-13H,1-2,6-11H2

InChI Key

LIKGABHWCKZCMD-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=CC(=NN3C(=C2C1)N4CCOCC4)C5=CC(=CC=C5)F

Canonical SMILES

C1CCC2=NC3=CC(=NN3C(=C2C1)N4CCOCC4)C5=CC(=CC=C5)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(3-Fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl]morpholine
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4-[2-(3-Fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl]morpholine
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4-[2-(3-Fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl]morpholine
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4-[2-(3-Fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl]morpholine

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